
Benzeneacetic acid, 4-chloro-alpha-(4-chlorophenyl)-alpha-hydroxy-, 2-(2-bromo-1-oxopropyl)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzeneacetic acid, 4-chloro-alpha-(4-chlorophenyl)-alpha-hydroxy-, 2-(2-bromo-1-oxopropyl)hydrazide is a complex organic compound It features a benzene ring substituted with chlorine and hydroxyl groups, and a hydrazide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 4-chloro-alpha-(4-chlorophenyl)-alpha-hydroxy-, 2-(2-bromo-1-oxopropyl)hydrazide typically involves multiple steps:
Formation of Benzeneacetic Acid Derivative: The starting material, benzeneacetic acid, is chlorinated to introduce the 4-chloro substituent.
Hydroxylation: The alpha position is hydroxylated using appropriate reagents under controlled conditions.
Hydrazide Formation: The hydrazide group is introduced by reacting the intermediate with hydrazine derivatives.
Bromination: The final step involves bromination at the 2-position of the propyl group.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: Reduction reactions may target the carbonyl group in the hydrazide moiety.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products depend on the specific reactions but may include various substituted derivatives and oxidized or reduced forms of the original compound.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes.
Biochemical Probes: Used in studies to understand biochemical pathways.
Medicine
Drug Development: Investigated for potential therapeutic properties.
Diagnostics: May be used in diagnostic assays.
Industry
Material Science: Applications in the development of new materials.
Agriculture: Potential use in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action involves interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The specific pathways involved depend on the biological context and the target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzeneacetic acid derivatives: Compounds with similar benzeneacetic acid structures but different substituents.
Hydrazides: Compounds with hydrazide functional groups but different aromatic or aliphatic backbones.
Uniqueness
Benzeneacetic acid, 4-chloro-alpha-(4-chlorophenyl)-alpha-hydroxy-, 2-(2-bromo-1-oxopropyl)hydrazide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Numéro CAS |
128156-84-3 |
|---|---|
Formule moléculaire |
C17H15BrCl2N2O3 |
Poids moléculaire |
446.1 g/mol |
Nom IUPAC |
N'-[2,2-bis(4-chlorophenyl)-2-hydroxyacetyl]-2-bromopropanehydrazide |
InChI |
InChI=1S/C17H15BrCl2N2O3/c1-10(18)15(23)21-22-16(24)17(25,11-2-6-13(19)7-3-11)12-4-8-14(20)9-5-12/h2-10,25H,1H3,(H,21,23)(H,22,24) |
Clé InChI |
VCERDZUHFIWXAW-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)NNC(=O)C(C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


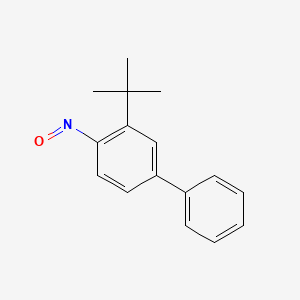
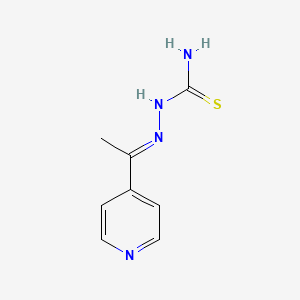
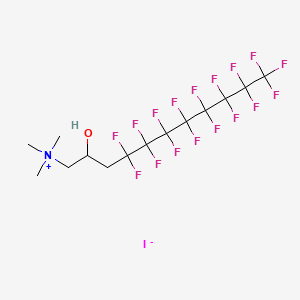
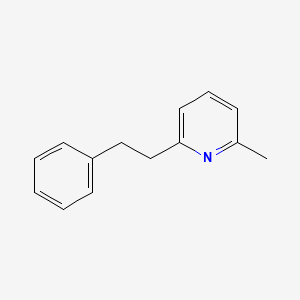

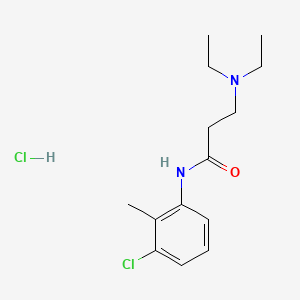
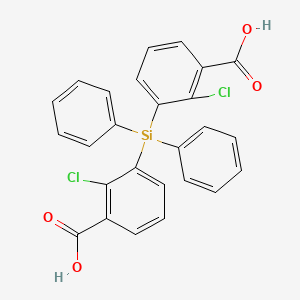
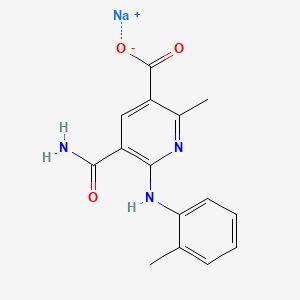
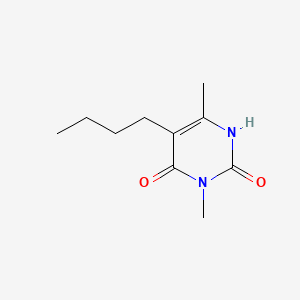
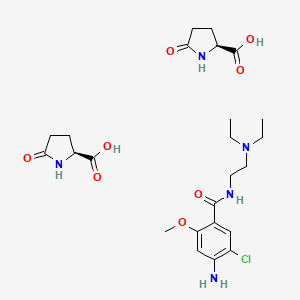
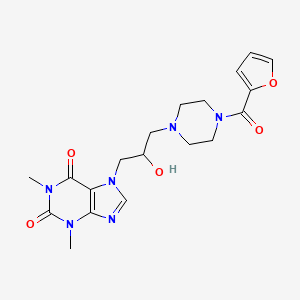
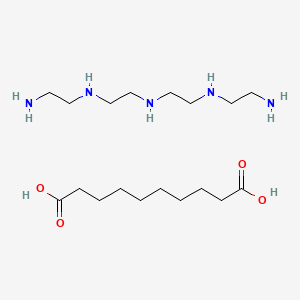

![[(3R)-5-hydroxy-3-(hydroxymethyl)pentyl] pentanoate](/img/structure/B12703165.png)
